![molecular formula C16H13ClO2 B3322238 [(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate CAS No. 1428936-75-7](/img/structure/B3322238.png)
[(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate
Overview
Description
[(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate, also known as FLEC, is a novel chemical compound that belongs to the class of carbonochloridates. It has a molecular weight of 272.72 g/mol .
Molecular Structure Analysis
The molecular formula of [(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate is C16H13ClO2 . The exact structure is not provided in the search results.Scientific Research Applications
Organic Optoelectronics
This compound can be used in the synthesis of materials for organic optoelectronics . These materials find their applications in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Bio-Imaging
The compound can also be used in the development of aggregation-induced emission (AIE) materials, which have applications in bio-imaging . These materials can be used to visualize biological structures and processes, providing valuable information for medical and biological research.
Sensors
AIE materials, which can be synthesized using this compound, also find their applications in sensors . These sensors can be used to detect various physical or chemical changes in an environment, providing real-time monitoring and detection capabilities.
Light-Emitting Devices
The compound can be used in the synthesis of materials for light-emitting devices . These devices can include not only OLEDs but also other types of light-emitting devices such as electroluminescent devices.
Control of Crystal Packing
The introduction of alkyl-substituents and additive-assisted crystallization, which can involve this compound, are highlighted as powerful tools for the control of crystal packing, morphology, polymorphism, and the optical performance of AIE-materials .
High Performance AIE Materials
Due to high intrinsic torsional freedom and high solid-state photoluminescence (PL) efficiency, this compound could serve as a basis for the molecular design of high-performance AIE materials .
Mechanism of Action
Target of Action
The primary target of [(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate, also known as ®-1-(9H-Fluoren-9-yl)ethyl carbonochloridate, is amino acids . This compound is used as a reagent in the precolumn derivatization of amines for HPLC and fluorescent detection .
Mode of Action
This compound acts as a base-sensitive amino protecting group for solid-phase peptide synthesis . It interacts with the amino group of amino acids, forming a derivative that can be detected using HPLC and fluorescent detection .
Biochemical Pathways
The compound is involved in the peptide synthesis pathway . It is used to prepare N-Fmoc amino acids for solid-phase peptide synthesis and oligonucleotide synthesis . The downstream effects include the formation of peptides and oligonucleotides.
Pharmacokinetics
It is known to be soluble in dioxane , which may influence its absorption and distribution in the body
Result of Action
The result of the compound’s action is the formation of derivatized amino acids that can be detected using HPLC and fluorescent detection . This allows for the analysis of amino acids in various samples.
Action Environment
The compound is moisture sensitive and should be stored in a cool place . It is incompatible with alcohols and amines . These environmental factors can influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
[(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2/c1-10(19-16(17)18)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15H,1H3/t10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRVOKMRHPQYGE-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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